2,3-Dimethylquinoxaline-5,6-diamine
CAS No.: 57436-96-1
Cat. No.: VC15982381
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57436-96-1 |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2,3-dimethylquinoxaline-5,6-diamine |
| Standard InChI | InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3 |
| Standard InChI Key | SQVLOESUBNMSDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C(=N1)C=CC(=C2N)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a quinoxaline backbone—a bicyclic system formed by two fused pyrazine and benzene rings. The substitution pattern includes:
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Methyl groups at positions 2 and 3.
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Primary amine groups at positions 5 and 6.
This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name for the compound is 6-N,3-dimethylquinoxaline-5,6-diamine, and its canonical SMILES representation is CC1=CN=C2C=CC(=C(C2=N1)N)NC.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| InChI Key | HMNOVNDXASSVGB-UHFFFAOYSA-N |
| XLogP3 | 1.5 (estimated) |
| Hydrogen Bond Donors | 2 (amine groups) |
| Hydrogen Bond Acceptors | 4 (pyrazine nitrogens) |
Synthesis and Reaction Pathways
General Synthesis of Quinoxaline Derivatives
Quinoxalines are typically synthesized via condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. For 2,3-dimethylquinoxaline-5,6-diamine, the likely precursors are:
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5,6-diamino-2,3-dimethylquinoxaline (or a substituted o-phenylenediamine derivative).
The reaction proceeds under mild acidic or neutral conditions, often in solvent-free environments or polar aprotic solvents like ethanol.
Regioselective Modifications
Studies on analogous 2,3-dimethylquinoxalines reveal that methyl groups adjacent to nitrogen atoms are susceptible to oxidation. For example, selenium dioxide (SeO₂) selectively oxidizes methyl groups to aldehydes in 2,3-dimethyl-6-substituted-quinoxalines, a process governed by the mesomeric effect of substituents . While no direct data exists for 2,3-dimethylquinoxaline-5,6-diamine, its amine substituents likely enhance electron density at the pyrazine ring, altering oxidation regioselectivity compared to non-aminated analogs.
Table 2: Comparative Reactivity of Quinoxaline Derivatives
| Compound | Reactivity Site | Primary Reaction |
|---|---|---|
| 2,3-Dimethylquinoxaline | C2/C3 methyl | Oxidation to aldehyde |
| 6-Nitro-2,3-dimethylquinoxaline | C2 methyl | Nitro-directed oxidation |
| 2,3-Dimethylquinoxaline-5,6-diamine | C5/C6 amines | Potential nucleophilic substitution |
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 188.1 ([M+H]⁺) aligns with the compound’s molecular weight.
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Its stability under acidic/basic conditions remains uncharacterized, though quinoxalines generally resist hydrolysis due to aromatic stabilization.
Pharmacological and Industrial Applications
Materials Science Applications
The planar aromatic structure and electron-rich amines make this compound a candidate for:
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Organic semiconductors: As a charge-transport layer in OLEDs.
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Coordination complexes: Ligand for transition metals in catalysis.
Comparative Analysis with Related Compounds
6-N,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5)
Unlike the quinoxaline derivative, this quinoline-based compound features a single benzene ring fused to a pyridine ring. The quinoline backbone reduces electron density at the amine groups, decreasing nucleophilicity compared to 2,3-dimethylquinoxaline-5,6-diamine.
2,3-Dimethylquinoxaline
The absence of amine groups in this analog limits its hydrogen-bonding capacity, rendering it less suitable for biological applications but more stable under oxidative conditions .
Future Research Directions
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